molecular formula C10H8N2OS B12360271 N-thiophen-2-ylpyridine-3-carboxamide

N-thiophen-2-ylpyridine-3-carboxamide

Cat. No.: B12360271
M. Wt: 204.25 g/mol
InChI Key: IUPJMFUIKHKWKL-UHFFFAOYSA-N
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Description

N-thiophen-2-ylpyridine-3-carboxamide is a heterocyclic compound that features both a thiophene ring and a pyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-thiophen-2-ylpyridine-3-carboxamide typically involves the condensation of thiophene derivatives with pyridine carboxylic acids or their derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-thiophen-2-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-thiophen-2-ylpyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-thiophen-2-ylpyridine-3-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-thiophen-2-ylpyridine-3-carboxamide is unique due to its combined thiophene and pyridine structure, which imparts a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

N-thiophen-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H8N2OS/c13-10(8-3-1-5-11-7-8)12-9-4-2-6-14-9/h1-7H,(H,12,13)

InChI Key

IUPJMFUIKHKWKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=CS2

Origin of Product

United States

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